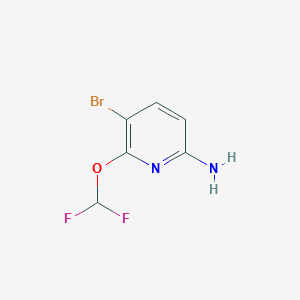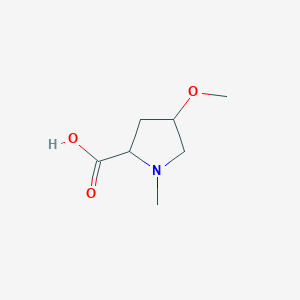
(2-Fluoro-5-methoxyphenethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methoxyphenethyl)hydrazine is an organic compound with the molecular formula C9H12FN2O It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position, and the ethylamine chain is replaced with a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenethyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxybenzaldehyde.
Formation of Phenethylamine Derivative: The benzaldehyde is then subjected to a reductive amination reaction with ethylamine to form 2-fluoro-5-methoxyphenethylamine.
Hydrazine Substitution: The final step involves the reaction of 2-fluoro-5-methoxyphenethylamine with hydrazine hydrate under acidic conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-methoxyphenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Amines, hydrazones.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methoxyphenethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methoxyphenethyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the fluorine and methoxy substituents influence the compound’s binding affinity and specificity for different targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)hydrazine
- (2-Fluoro-5-methoxybenzyl)hydrazine
- (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-methoxyphenethyl)hydrazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which impart distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential biological activity compared to similar compounds without these groups.
Propiedades
Fórmula molecular |
C9H13FN2O |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-2-3-9(10)7(6-8)4-5-12-11/h2-3,6,12H,4-5,11H2,1H3 |
Clave InChI |
KOUDLQNWDGPDBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


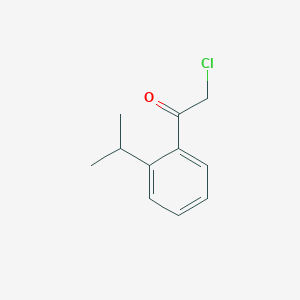

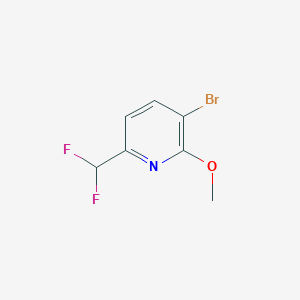
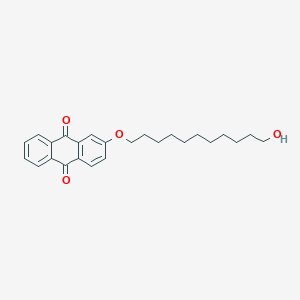
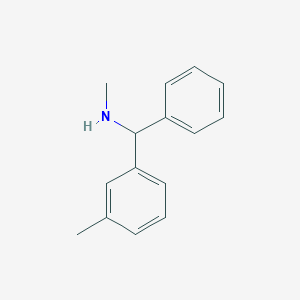
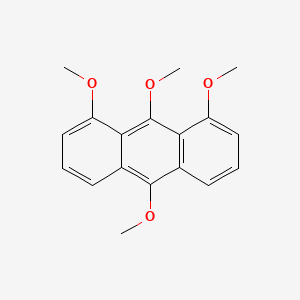

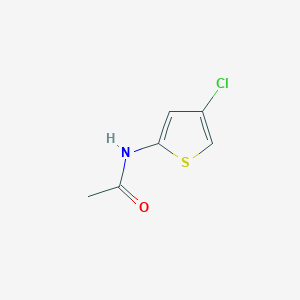

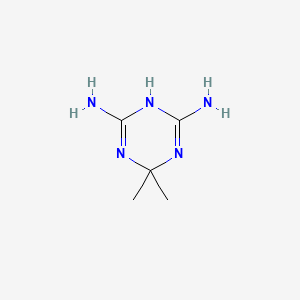
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
